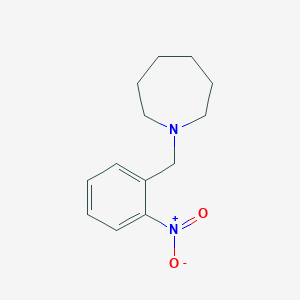![molecular formula C19H23NO3S B5639506 ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5639506.png)
ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate involves multistep synthetic routes. A common approach includes the treatment of precursor molecules with ethyl 2-cyano-3,3-dimethylthioacrylate, followed by crystallization and X-ray diffraction methods to determine the crystal structure, indicating the precise arrangement of atoms within the compound (Minga, 2005).
Molecular Structure Analysis
X-ray diffraction is a pivotal technique for analyzing the molecular structure of such compounds, providing detailed insights into the crystallographic parameters, including unit cell dimensions, space group, and molecular geometry. The compound exhibits a monoclinic crystal system with specific geometric parameters that underline its unique structural characteristics (Minga, 2005).
Chemical Reactions and Properties
The chemical reactivity of ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate is influenced by its functional groups. The amide and ester functionalities offer sites for nucleophilic attacks, while the thiophene ring can participate in electrophilic aromatic substitution reactions. Preliminary bioassays have indicated potential fungicidal and plant growth regulation activities (Minga, 2005).
Propriétés
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-6-23-17(21)15-14(13-10-8-7-9-11-13)12(2)24-16(15)20-18(22)19(3,4)5/h7-11H,6H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVWHMGVUGIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5639442.png)
![(4-biphenylylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5639449.png)
![1-[(5-methyl-2-thienyl)carbonyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5639450.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5639453.png)
![dimethyl 5-[(5-nitro-2-furoyl)amino]isophthalate](/img/structure/B5639455.png)
![N-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B5639458.png)
![((3S*,5R*)-1-[(5-chloro-2-thienyl)carbonyl]-5-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-3-yl)methanol](/img/structure/B5639462.png)
![3-(2,3,6-trifluorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5639477.png)
![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639492.png)
![N-(3'-fluorobiphenyl-4-yl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B5639497.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5639513.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5639529.png)